molecular formula C21H31N3O3 B7130366 N-(1-benzylpiperidin-3-yl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide

N-(1-benzylpiperidin-3-yl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide

Cat. No.: B7130366
M. Wt: 373.5 g/mol
InChI Key: PGOZRKGQDAXPEY-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-3-yl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide is a complex organic compound that features a piperidine backbone with various functional groups. Compounds with piperidine structures are often studied for their potential pharmacological properties and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-3-yl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. A common route might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions.

    Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through acetalization reactions involving diols and aldehydes or ketones.

    Coupling Reactions: The final step involves coupling the piperidine derivatives to form the carboxamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group or the piperidine ring.

    Reduction: Reduction reactions could be used to modify the functional groups, such as reducing ketones to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or modify substituents on the piperidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(1-benzylpiperidin-3-yl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying receptor interactions or enzyme inhibition.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzylpiperidin-4-yl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide
  • N-(1-phenylpiperidin-3-yl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide

Uniqueness

N-(1-benzylpiperidin-3-yl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide may have unique properties due to the specific arrangement of its functional groups, which could influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

N-(1-benzylpiperidin-3-yl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3/c25-21(24-11-8-18(9-12-24)20-26-13-14-27-20)22-19-7-4-10-23(16-19)15-17-5-2-1-3-6-17/h1-3,5-6,18-20H,4,7-16H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOZRKGQDAXPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)NC(=O)N3CCC(CC3)C4OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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